molecular formula C21H17NO3 B2662178 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 833430-32-3

3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2662178
CAS No.: 833430-32-3
M. Wt: 331.371
InChI Key: SCNFJOLAYXICAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer agent development. This benzo[d]oxazol-2(3H)-one derivative is designed for research applications, particularly as a key intermediate or scaffold in the design and synthesis of novel kinase inhibitors . The structural motif of the benzo[d]oxazol-2(3H)-one core, when functionalized with specific substituents, has been demonstrated to yield potent inhibitors of c-Met kinase, a critical receptor tyrosine kinase target in cancer research . Studies on related molecular hybrids, which combine the benzo[d]oxazol-2(3H)-one scaffold with quinoline moieties, have shown exceptional inhibitory activity, with certain derivatives exhibiting IC50 values in the low nanomolar range against c-Met kinase and the proliferation of associated cancer cell lines . The benzyloxybenzyl substituent in this compound enhances its molecular diversity, making it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21-22(19-8-4-5-9-20(19)25-21)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFJOLAYXICAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with benzyl bromide to form 2-(benzyloxy)aniline. This intermediate is then reacted with 4-(benzyloxy)benzyl chloride under basic conditions to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
The compound serves as a valuable scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance its biological activity. Research has indicated that derivatives of benzoxazole, including this compound, exhibit significant anti-inflammatory, anti-tumor, and antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives can inhibit the activity of enzymes involved in inflammatory pathways, suggesting potential use as anti-inflammatory agents.

Case Study: Anti-Cancer Activity
In a study focusing on the synthesis of new benzoxazole derivatives, researchers found that specific modifications to the benzoxazole ring significantly enhanced cytotoxicity against cancer cell lines. The results indicated that compounds with similar structural features to 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one displayed promising anti-cancer activity, warranting further investigation into their mechanisms and therapeutic potential.

Biological Studies

Receptor Interaction
Research has demonstrated that this compound interacts with various biological receptors. The compound's ability to bind effectively to specific enzymes and proteins makes it a candidate for studying receptor-ligand interactions. For example, its potential as a selective inhibitor of monoamine oxidase B (MAO-B) has been explored, where it showed reversible inhibition with low nanomolar IC50 values .

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The unique substitution pattern on the benzoxazole ring enhances its binding affinity and specificity towards these biological targets. This specificity is crucial for developing drugs aimed at modulating particular biochemical pathways involved in diseases .

Industrial Applications

Synthesis of Advanced Materials
In industrial settings, this compound is utilized in synthesizing advanced materials and bioactive compounds. Its chemical properties allow it to be used as a building block in creating more complex molecular structures that have applications in pharmaceuticals and materials science.

Precursor for Bioactive Compounds
The compound can serve as a precursor for synthesizing other bioactive molecules, making it a versatile component in drug discovery and development processes. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create a library of derivatives with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring allows the compound to bind effectively to biological targets, leading to various pharmacological effects. For example, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The benzo[d]oxazol-2(3H)-one scaffold is highly versatile, with modifications at the 3-position significantly altering pharmacological profiles. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Benzo[d]oxazol-2(3H)-one Derivatives
Compound Name Substituent at 3-Position Key Features Biological Activity/Receptor Affinity Reference
Target Compound 4-(Benzyloxy)benzyl Hydrophobic benzyloxy group; potential for sigma receptor binding Data limited; inferred from structural analogs
SN79 4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl + 6-acetyl Sigma receptor ligand; fluorophenyl and piperazine enhance selectivity Cocaine antagonist; neuroprotective effects
5i () 4-(4-(2-Oxobenzo[d]oxazol-3-yl)butyl)piperazinyl Bivalent ligand with piperazine linker; dual oxazolone/thiazolone moieties Sigma receptor binding (predicted)
6l () Substituted aryl groups Optimized for cytotoxicity Anti-pancreatic adenocarcinoma (IC₅₀ ~ 1.2 µM)
3ab () (4-Chlorophenyl)(phenyl)methyl Chlorophenyl enhances lipophilicity Synthetic intermediate; activity not reported
AG-0029 () 4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazinyl Dual-action (D2 agonism + H3 antagonism) Anti-Parkinsonian candidate
Key Observations:
  • Substituent Length and Flexibility : Compounds like SN79 and 5i incorporate extended alkyl chains (butyl/pentyl) with piperazine linkers, enhancing receptor binding through conformational flexibility .
  • Electron-Withdrawing Groups : The 6-acetyl group in SN79 and halogenated aryl groups (e.g., 3ab) improve metabolic stability and target affinity .
  • Bivalent Ligands : Derivatives such as 5i and 5j () utilize dual heterocyclic cores (oxazolone + thiazolone) for multivalent receptor interactions, though their activities remain underexplored .
Sigma Receptor Modulation
  • SN79 : Demonstrates high sigma-2 receptor affinity, mitigating methamphetamine-induced neurotoxicity via caspase-independent apoptosis .
  • AG-0029 : Combines sigma receptor modulation with dopamine D2 agonism, highlighting the scaffold's adaptability for CNS disorders .
Cytotoxicity and Anti-Cancer Effects
  • 6l and 6n (): Exhibit potent activity against pancreatic adenocarcinoma (IC₅₀: 1.2–2.5 µM), attributed to electron-deficient oxazolone rings interacting with cellular targets .
  • Sigma-2 Agonists () : Compounds like CB-64D induce apoptosis in breast cancer cells (EC₅₀ ~ 10 µM), independent of p53 status, suggesting a mechanism distinct from DNA-damaging agents .
Neuroprotection and Anti-Addiction
  • SN79 : Reduces methamphetamine cytotoxicity by 60% in vitro, likely via sigma-2-mediated calcium signaling modulation .

Biological Activity

3-(4-(Benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17NO3C_{21}H_{17}NO_3, with a molecular weight of 331.36 g/mol. The compound features a benzoxazole core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsMIC (µg/mL)Activity Type
3-(4-(benzyloxy)phenyl)Bacillus subtilis15Antibacterial
5-[4-(benzyloxy)phenyl]Candida albicans10Antifungal
3-(4-(benzyloxy)benzyl)E. coli>100No activity

Cytotoxicity and Anticancer Potential

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. For example, studies have reported significant cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549), suggesting potential as anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
3-(4-(benzyloxy)benzyl)MCF-75.0High
5-[4-(benzyloxy)phenyl]A5492.0Moderate
3-(2-benzoxazol-5-yl)alanineHepG28.0Low

The mechanism by which benzoxazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, certain derivatives have been shown to act as reversible inhibitors of monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range . This inhibition can lead to increased levels of neurotransmitters, potentially impacting conditions such as depression and neurodegenerative diseases.

Case Studies

  • In vitro Studies on MAO B Inhibition : A study demonstrated that a closely related compound exhibited an IC50 value of 1.4 nM against MAO B, showing high selectivity over MAO A . This suggests that modifications in the structure can significantly enhance biological activity.
  • Anticancer Activity in Animal Models : Preclinical studies involving animal models have shown that compounds similar to this compound can reduce tumor size significantly without causing severe side effects, indicating a promising therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, General Procedure D involves reacting intermediates (e.g., piperazine derivatives) with benzoxazolone precursors in anhydrous DMF with K₂CO₃ as a base, heated to 60°C. Purification via column chromatography yields products with 48–73% efficiency . Modifications to alkyl chain length or heteroatom substitution (e.g., sulfur in benzothiazolone derivatives) require adjustments to reaction time and solvent polarity .

Q. How is structural characterization performed for benzoxazolone derivatives, and what analytical discrepancies might arise?

  • Methodological Answer :

  • 1H/13C NMR : Key shifts include aromatic protons (δ 6.8–7.8 ppm) and oxazolone carbonyls (δ 160–165 ppm in 13C). Discrepancies in splitting patterns may arise from rotational isomerism in flexible alkyl chains .
  • HRMS : Used to confirm molecular ions (e.g., [M+H]+). Deviations <2 ppm between calculated and observed values validate purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align within ±0.4% of theoretical values to rule out byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sigma receptor ligands derived from benzoxazolone scaffolds?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligands like [³H]-DTG for sigma-2 receptors to compare IC₅₀ values. For example, SN79 derivatives show divergent cytotoxicity (sigma-2 Ki = 14.6 nM) vs. metabolic stimulation, requiring dose-response curves to isolate mechanisms .
  • 3D Pharmacophore Modeling : Tools like Catalyst 4.9 identify critical features (e.g., hydrophobic aromatic regions, hydrogen bond acceptors) to rationalize affinity variations. A validated model (r² = 0.89) guides SAR studies .

Q. How can in silico models predict neuroprotective efficacy of benzoxazolone derivatives against methamphetamine-induced toxicity?

  • Methodological Answer :

  • Target Identification : SN79 mitigates ROS/RNS generation via sigma receptor modulation. Use siRNA knockdowns (e.g., σ1R) in neuronal cultures to confirm target specificity .
  • Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., σ2R interactions) with GROMACS. Correlate binding free energies (MM/PBSA) with in vitro neuroprotection EC₅₀ values .

Q. What experimental designs optimize dual-action benzoxazolone derivatives (e.g., dopamine D2/H3 receptor ligands) for CNS disorders?

  • Methodological Answer :

  • Bivalent Ligand Design : Link benzoxazolone cores to piperazine/benzyl moieties via spacers (3–6 carbons) to balance D2 agonism and H3 antagonism. AG-0029’s efficacy is validated via [¹¹C]raclopride PET for D2 occupancy and histamine H3 receptor autoradiography .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation. Introduce fluorinated substituents (e.g., 4-fluorophenyl) to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.